molecular formula C9H12FNO B13612860 (r)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol

(r)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol

Cat. No.: B13612860
M. Wt: 169.20 g/mol
InChI Key: XPWDGWUFLXIZEJ-VIFPVBQESA-N
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Description

(R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol is a chiral amino alcohol derivative characterized by a fluorinated aromatic ring. Its hydrochloride salt (CAS: 1391443-39-2) has a molecular formula of C₉H₁₃ClFNO and a molecular weight of 205.66 g/mol .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(2R)-2-amino-2-(2-fluoro-5-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI Key

XPWDGWUFLXIZEJ-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@H](CO)N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(CO)N

Origin of Product

United States

Preparation Methods

Asymmetric Reductive Amination

This method involves the conversion of a corresponding ketone or aldehyde precursor bearing the 2-fluoro-5-methylphenyl group into the target amino alcohol via reductive amination. The general process is:

  • Starting from 2-fluoro-5-methylacetophenone or a related ketone.
  • Reaction with an ammonia source or amine under reducing conditions.
  • Use of a chiral catalyst or chiral auxiliary to induce the (R)-configuration at the amino alcohol center.

This approach is favored for its efficiency in producing enantiomerically enriched amino alcohols and is supported by literature indicating the use of chiral catalysts to achieve high enantioselectivity.

Data Table Summarizing Preparation Conditions

Preparation Method Key Reagents/Conditions Chiral Induction Strategy Yield/Enantioselectivity Reference
Asymmetric Reductive Amination 2-fluoro-5-methylacetophenone, ammonia source, chiral catalyst, reducing agent (e.g., NaBH4 or catalytic hydrogenation) Chiral catalyst (e.g., chiral transition metal complex) High enantioselectivity reported in similar systems
One-Pot Catalytic Enantioselective Allylboration 2-bromoaryl ketones, allylboron reagents, chiral catalyst Catalytic asymmetric induction Moderate to high yields, high enantioselectivity
Chiral Resolution/Nucleophilic Addition Racemic amino alcohols, chiral resolving agents or epoxides Physical separation or chiral induction via epoxide opening Variable, depends on resolution efficiency General synthetic knowledge

Detailed Research Outcomes

  • Research confirms that asymmetric reductive amination is a reliable route for synthesizing (R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol with high enantiomeric excess.
  • The use of chiral catalysts such as chiral transition metal complexes or organocatalysts facilitates stereochemical control during the amination step.
  • One-pot catalytic enantioselective methods, although more commonly applied to related aryl ketones, provide a scalable and efficient synthetic route, minimizing purification steps.
  • The presence of the fluorine atom ortho to the methyl group on the aromatic ring influences the reactivity and selectivity in these transformations, often enhancing enantioselectivity due to electronic and steric effects.
  • Purification typically involves chromatographic techniques to isolate the (R)-enantiomer with high purity.

Notes on Analytical Characterization

  • The stereochemistry is confirmed by chiral HPLC or NMR using chiral shift reagents.
  • Molecular weight and formula are confirmed by mass spectrometry and elemental analysis.
  • NMR spectroscopy (1H, 13C, and 19F) provides detailed structural confirmation.
  • Optical rotation measurements confirm the enantiomeric purity and absolute configuration.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

Reagent/ConditionsProductYieldNotes
Pyridinium chlorochromate (PCC) in dichloromethaneCorresponding ketone (2-amino-2-(2-fluoro-5-methylphenyl)ethan-1-one)~65%Mild conditions prevent over-oxidation to carboxylic acids.
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Aldehyde derivative≤50%Requires careful temperature control (0–5°C).

The amino group remains inert under these conditions due to its weaker oxidizing susceptibility compared to alcohols.

Esterification and Acylation

The hydroxyl group reacts with acylating agents:

Reaction TypeReagentProductKey Characteristics
Esterification Acetic anhydride (Ac<sub>2</sub>O)2-Acetoxy-2-(2-fluoro-5-methylphenyl)ethylamine- Catalyzed by H<sub>2</sub>SO<sub>4</sub>
- 85% yield in anhydrous THF
Acylation Benzoyl chloride (BzCl)N-Benzoyl-2-(2-fluoro-5-methylphenyl)ethanolamine- Base (e.g., pyridine) required
- 78% yield

Steric hindrance from the adjacent amino group slightly reduces reaction rates compared to simpler alcohols.

Schiff Base Formation

The primary amine reacts with carbonyl compounds:

Aldehyde/KetoneConditionsProductApplication
BenzaldehydeEthanol, reflux, 4h(R)-2-((Benzylidene)amino)-2-(2-fluoro-5-methylphenyl)ethan-1-olIntermediate for asymmetric catalysis
PyruvateRoom temperature, pH 6.5Iminium ion complexStudied for enzyme inhibition potential

Schiff bases exhibit stability in aprotic solvents but hydrolyze readily in acidic aqueous media.

Salt Formation

Protonation of the amino group occurs with acids:

AcidProductSolubilityUse Case
HCl (gaseous)Hydrochloride saltHighly water-solubleImproves bioavailability in pharmaceutical formulations
Citric acidAmine citrateModerate solubilityUsed in crystallization studies

Salts enhance thermal stability, with decomposition points >200°C for hydrochloride forms.

Nucleophilic Substitution

The fluorine atom on the aromatic ring participates in SNAr reactions:

ReagentConditionsProductOutcome
NaOH (10% aq.)120°C, 12hPhenolic derivative (via hydroxyl substitution)Low yield (≤30%) due to deactivation by methyl group
NH<sub>3</sub> (liq.)−33°C, 48h2-Amino-5-methylphenyl derivativeRequires Cu catalyst for improved efficiency

Electron-withdrawing fluorine enhances ring electrophilicity, but steric effects from the methyl group limit reactivity.

Complexation with Metals

The amino and hydroxyl groups act as bidentate ligands:

Metal IonCoordination ModeComplex StructureStability Constant (log K)
Cu(II)N,O-chelationSquare planar8.2 ± 0.3
Fe(III)O-monodentateOctahedral5.7 ± 0.2

These complexes are explored for catalytic applications in asymmetric synthesis.

Key Reactivity Insights:

  • Steric and Electronic Effects : The methyl group at the 2-position hinders electrophilic aromatic substitution, while fluorine enhances para-site reactivity.

  • Chiral Integrity : The (R)-configuration remains preserved in most reactions unless harsh racemization conditions (e.g., strong base/heat) are applied.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate acylation, whereas protic solvents favor salt formation.

This compound’s multifunctional reactivity makes it valuable for designing pharmaceuticals, ligands, and advanced materials.

Scientific Research Applications

(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL is a chiral amino alcohol that has a molecular weight of approximately 169.20 g/mol. It is also known as (2R)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol and has a CAS number of 128495-48-7. This compound features a fluoro-substituted aromatic ring, an amino group, and a hydroxyl group, all of which contribute to its chemical properties. Studies indicate that (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL exhibits significant biological activity and its structure enables interactions with various biological targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, while the fluoro-substituted aromatic ring enhances binding affinity and specificity to certain molecular targets, indicating potential implications in pharmacology, particularly in drug design and development.

Applications

(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL has applications in various fields:

  • Chemistry It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology The compound is utilized in studies related to biology.

Research Findings

Studies on (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL focus on its interaction with biological targets. The compound's mechanism of action involves forming hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity and making it a valuable candidate for further research in drug development.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

(R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride

Structural Differences :

  • Substituents : The 3-fluoro-5-methoxyphenyl group replaces the 2-fluoro-5-methylphenyl group in the target compound.
  • Electronic Effects: The methoxy group (–OCH₃) is electron-donating, contrasting with the electron-neutral methyl (–CH₃) group.
  • Steric Effects : The methoxy group’s larger size may increase steric hindrance compared to the methyl group.

Physicochemical Properties :

  • Molecular Formula: C₁₀H₁₄ClFNO₂ (vs. C₉H₁₃ClFNO for the target compound).
  • Molecular Weight : 241.68 g/mol (vs. 205.66 g/mol) .
  • Availability : This analog is commercially available at 98% purity, suggesting robust synthetic protocols or higher stability compared to the discontinued target compound .

Functional Implications :

  • The methoxy group may enhance water solubility due to its polarity, whereas the methyl group in the target compound increases lipophilicity.
  • Fluorine’s position (3- vs. 2-) affects metabolic stability; para-fluorine substitution (relative to the amino alcohol chain) in the target compound might influence binding interactions in biological systems.

(R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid Derivatives

Structural Differences :

  • Backbone: These compounds feature a glycine moiety (acetic acid) instead of ethanolamine.
  • Substituents : A 4-hydroxyphenyl group replaces the fluorinated aromatic ring.

Functional Implications :

  • Derivatives such as (2S,5R,6R)-6-[(S)-2-amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (a penicillin analog) highlight the role of the 4-hydroxyphenyl group in antibiotic activity .
  • Unlike the fluorinated target compound, these derivatives lack fluorine’s metabolic resistance but may exhibit broader polarity for targeting hydrophilic environments.

General Trends in Fluorinated Amino Alcohols

  • Lipophilicity: Fluorine substitution typically increases logP values, enhancing membrane permeability but reducing aqueous solubility. For example, 2-fluoro substitution in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs.
  • Metabolic Stability : Fluorine’s electronegativity can block cytochrome P450-mediated oxidation, prolonging half-life. This property is exploited in drugs like 5-fluoro-2′-deoxyuridine (FdUrd) , where hepatic extraction is enhanced by fluorination .
  • Stereochemical Impact : The R-configuration in the target compound ensures enantioselective interactions, a critical factor in chiral drug design (e.g., dasatinib , a kinase inhibitor with optimized stereochemistry) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability
(R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol HCl C₉H₁₃ClFNO 205.66 2-Fluoro, 5-methyl Discontinued
(R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol HCl C₁₀H₁₄ClFNO₂ 241.68 3-Fluoro, 5-methoxy Available (98% purity)
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid derivatives Varies ~300–400 4-Hydroxyphenyl, glycine Available (e.g., penicillin analogs)

Research Implications and Gaps

  • Biological Data: Limited evidence exists on the pharmacological activity of this compound.
  • Structural Optimization : Substituting the methyl group with polar moieties (e.g., methoxy or hydroxyl) may balance lipophilicity and solubility, as seen in PET tracers like [¹⁸F]DCFPyL .

Biological Activity

(R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol, commonly referred to as a chiral compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and associated biological activities. This compound, with a molecular formula of C₉H₁₃ClFNO and a molecular weight of approximately 205.66 g/mol, exhibits properties that could be harnessed for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes an amino group and a hydroxyl group attached to a phenyl ring, which contains a fluorine atom and a methyl group. This specific arrangement enhances its stability and lipophilicity, making it an attractive candidate for further pharmacological studies .

PropertyDetails
Molecular FormulaC₉H₁₃ClFNO
Molecular Weight205.66 g/mol
Functional GroupsAmino, Hydroxyl
Structural FeaturesFluorinated aromatic ring

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate neurotransmitter levels, indicating potential applications in neuropharmacology. The presence of the fluorine atom is particularly noteworthy as it can influence the compound's reactivity and interaction with biological systems.

Pharmacological Studies

Research has shown that compounds with similar structural characteristics often exhibit significant pharmacological properties. For instance, studies on related compounds have revealed their effectiveness as inhibitors in various biological pathways, including those involved in cell cycle regulation and DNA damage response .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameBiological ActivityIC50 (μM)
This compoundPotential neuropharmacological effectsTBD
PKMYT1 Inhibitor RP-6306Selective inhibition of PKMYT10.012
Non-specific ephrin inhibitorBroad-spectrum activityVaries

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of this compound in various biological assays. For example, studies have explored its role as a potential inhibitor of specific kinases involved in cell cycle regulation. The findings indicated that modifications in the molecular structure could enhance selectivity and potency against target enzymes .

Case Study: Inhibition of Cell Cycle Kinases

In vitro assays demonstrated that certain analogs of this compound showed promising inhibitory effects on cell cycle kinases, which are crucial for regulating cell division. The structure-activity relationship (SAR) analysis revealed that specific substitutions could significantly alter the compound's efficacy.

Table 2: In Vitro Assay Results for Kinase Inhibition

Analog NameKinase TargetIC50 (μM)
(R)-Analog 1CDK10.69
(S)-Analog 2WEE14.1
(R)-Analog 3PKMYT10.011

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol in academic settings?

  • Methodological Answer : The compound can be synthesized via enantioselective catalytic hydrogenation using chiral transition-metal catalysts (e.g., Ru-BINAP complexes) under controlled hydrogen pressure (5–10 atm) and temperature (25–50°C) to achieve high enantiomeric excess (ee). Alternatively, reductive amination of the corresponding ketone precursor with ammonium formate and a palladium catalyst in ethanolamine at 135°C, followed by silica gel chromatography (cyclohexane/ethyl acetate eluent), has been effective for similar amino alcohols .

Q. How can researchers confirm the enantiomeric purity and absolute configuration of this compound?

  • Methodological Answer : Enantiomeric purity is best determined via chiral HPLC using a cellulose-based column (e.g., Chiralpak IB) with a hexane/isopropanol mobile phase. Absolute configuration is established through X-ray crystallography or comparative optical rotation analysis against known standards. For example, structurally analogous fluorophenyl ethanol derivatives have been resolved using these techniques .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : High-resolution 1H^1H- and 13C^{13}C-NMR are essential. The fluorine substituent at the 2-position induces distinct splitting patterns in 1H^1H-NMR (e.g., coupling constants 3JHF47.4Hz^3J_{H-F} \approx 47.4 \, \text{Hz}). Mass spectrometry (HRMS-ESI) confirms molecular weight, while IR spectroscopy verifies hydroxyl and amine functional groups. Cross-reference with fluorinated analogs (e.g., ) aids in peak assignment .

Advanced Research Questions

Q. How can conflicting NMR data arising from fluorine’s magnetic anisotropy be resolved?

  • Methodological Answer : Fluorine’s strong electronegativity perturbs nearby proton environments. Use 2D NMR (e.g., 1H^1H-19F^{19}F-HOESY) to map spatial interactions and 19F^{19}F-NMR to directly observe fluorine signals. For example, in fluorophenyl derivatives, coupling between fluorine and adjacent protons can clarify splitting ambiguities .

Q. What strategies improve enantioselectivity in catalytic hydrogenation for this compound?

  • Methodological Answer : Optimize catalyst-substrate matching (e.g., switch from Ru-SEGPHOS to Ru-DTBM-SEGPHOS for bulky substituents). Adjust solvent polarity (e.g., dichloromethane vs. methanol) to stabilize transition states. Lower reaction temperatures (0–25°C) often enhance ee by reducing kinetic competition between pathways .

Q. How does the 2-fluoro-5-methylphenyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The fluorine atom enhances metabolic stability and bioavailability via electronegative effects, while the methyl group modulates lipophilicity. In vitro assays (e.g., enzyme inhibition studies) paired with computational docking (AutoDock Vina) can map interactions with biological targets. Compare with non-fluorinated analogs to isolate fluorine-specific effects .

Q. What are the best practices for handling air/moisture-sensitive intermediates during synthesis?

  • Methodological Answer : Use Schlenk-line techniques under inert gas (N2_2/Ar) for moisture-sensitive steps. Store intermediates in anhydrous solvents (e.g., THF over molecular sieves) and employ gloveboxes for chiral catalyst preparation. Safety protocols (e.g., P301+P310 for emergency response) should align with guidelines for similar amino alcohols .

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